molecular formula C10H13BrN2 B1345289 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine CAS No. 869901-04-2

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1345289
CAS No.: 869901-04-2
M. Wt: 241.13 g/mol
InChI Key: UFXKRINLXMWRES-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine typically involves the bromination of 6-(pyrrolidin-1-yl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The pyrrolidinyl group can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method for reducing the pyridine ring.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of the original compound.

    Oxidation: Products include N-oxides and other oxidized forms of the pyrrolidinyl group.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine and pyrrolidine derivatives.

    Industrial Applications: It may be used in the development of new materials or as a building block for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-6-(pyrrolidin-1-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-4-(pyrrolidin-1-yl)pyridine: Similar structure but with the pyrrolidinyl group at the 4-position instead of the 6-position.

    2-(Bromomethyl)-6-(morpholin-1-yl)pyridine: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine is unique due to the specific positioning of the bromomethyl and pyrrolidinyl groups on the pyridine ring. This unique arrangement can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-(bromomethyl)-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXKRINLXMWRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640199
Record name 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-04-2
Record name 2-(Bromomethyl)-6-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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